molecular formula C8H15NO2 B2421418 (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol CAS No. 2253640-39-8

(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol

Cat. No.: B2421418
CAS No.: 2253640-39-8
M. Wt: 157.213
InChI Key: QVBLOZUACCSMID-UHFFFAOYSA-N
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Description

(4-Amino-3,3-dimethyl-2-oxabicyclo[211]hexan-1-yl)methanol is a bicyclic compound with a unique structure that includes an amino group, a hydroxyl group, and a bicyclic ring system

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups.

Scientific Research Applications

(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bicyclic structure provides stability and specificity in these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-3,3-dimethyl-2-oxabicyclo[211]hexan-1-yl)methanol is unique due to its specific combination of functional groups and bicyclic structure This uniqueness allows for distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

(4-amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)8(9)3-7(4-8,5-10)11-6/h10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBLOZUACCSMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(C2)(O1)CO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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